molecular formula C14H19NO3 B13797155 methyl (4aS,8aR)-2,6,7-trimethyl-1-oxo-8,8a-dihydro-5H-isoquinoline-4a-carboxylate

methyl (4aS,8aR)-2,6,7-trimethyl-1-oxo-8,8a-dihydro-5H-isoquinoline-4a-carboxylate

Cat. No.: B13797155
M. Wt: 249.30 g/mol
InChI Key: MCZSWMQVRJBHRA-SMDDNHRTSA-N
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Description

Methyl (4aS,8aR)-2,6,7-trimethyl-1-oxo-8,8a-dihydro-5H-isoquinoline-4a-carboxylate is a complex isoquinoline derivative characterized by a fused bicyclic framework with a ketone group at position 1 and a methyl ester at position 4a. The stereochemistry (4aS,8aR) defines its spatial arrangement, influencing its reactivity and intermolecular interactions. Its synthesis typically involves multi-step reactions, including cyclization and functional group modifications, as observed in analogous quinoline derivatives .

Key structural features include:

  • Isoquinoline core: Provides aromaticity and rigidity.
  • Methyl substituents (positions 2, 6, 7): Enhance lipophilicity and steric effects.
  • Ketone group (position 1): Participates in hydrogen bonding and redox reactions.
  • Methyl ester (position 4a): Imparts hydrolytic stability compared to free carboxylic acids.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl (4aS,8aR)-2,6,7-trimethyl-1-oxo-8,8a-dihydro-5H-isoquinoline-4a-carboxylate

InChI

InChI=1S/C14H19NO3/c1-9-7-11-12(16)15(3)6-5-14(11,8-10(9)2)13(17)18-4/h5-6,11H,7-8H2,1-4H3/t11-,14+/m0/s1

InChI Key

MCZSWMQVRJBHRA-SMDDNHRTSA-N

Isomeric SMILES

CC1=C(C[C@@]2(C=CN(C(=O)[C@@H]2C1)C)C(=O)OC)C

Canonical SMILES

CC1=C(CC2(C=CN(C(=O)C2C1)C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4aS,8aR)-2,6,7-trimethyl-1-oxo-8,8a-dihydro-5H-isoquinoline-4a-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline core.

    Introduction of Methyl Groups: Methylation reactions using methyl iodide and a strong base like sodium hydride can introduce the necessary methyl groups at specific positions on the isoquinoline ring.

    Oxidation and Esterification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl (4aS,8aR)-2,6,7-trimethyl-1-oxo-8,8a-dihydro-5H-isoquinoline-4a-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Comparison with Similar Compounds

Key Differences :

  • The target compound’s isoquinoline core differs from the quinoline backbone in 4a-4e and 8a-8e, altering electronic properties and hydrogen-bonding capacity.
  • The methyl ester group in the target compound enhances stability compared to the carboxylic acid (-COOH) in 4a-4e, which may undergo decarboxylation .

Pyrano-Pyran and Cyclopenta[c]Pyran Methyl Esters

Examples :

  • Olenoside A: Methyl (4aS,8R,8aR)-8-methyl-3-oxo-4,4a,8,8a-tetrahydro-1H,3H-pyrano[3,4-c]pyran-5-carboxylate .
  • 8-O-Acetylshanzhiside Methyl Ester : Cyclopenta[c]pyran derivative with acetyloxy and hydroxyl groups .
Property Target Compound Olenoside A 8-O-Acetylshanzhiside Methyl Ester
Core Structure Isoquinoline Pyrano[3,4-c]pyran Cyclopenta[c]pyran
Functional Groups Methyl ester, ketone Methyl ester, ketone, hydroxyl Acetyloxy, hydroxyl, methyl ester
Hydrogen Bonding Ketone oxygen as acceptor Hydroxyl and ketone groups enable extensive H-bonding Multiple hydroxyls and acetyloxy enhance H-bonding
Stereochemical Complexity High (4aS,8aR) Moderate (4aS,8R,8aR) High (multiple chiral centers)
Applications Underexplored Natural product isolation; potential bioactivity Pharmacological research, reference standards

Key Differences :

  • The pyrano-pyran and cyclopenta[c]pyran systems in Olenoside A and 8-O-acetylshanzhiside exhibit more oxygenated functional groups, enabling stronger hydrogen-bonding networks compared to the target compound’s isoquinoline framework .

Furo-Isoindole Carboxylic Acid Derivatives

Example : (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid .

Property Target Compound Furo-Isoindole Carboxylic Acid
Core Structure Isoquinoline Furo-isoindole fused system
Functional Groups Methyl ester, ketone Carboxylic acid, ketone, phenyl group
Crystallinity Not reported Forms O—H···O hydrogen-bonded chains; C—H···π interactions
Synthetic Route Not explicitly detailed Diels-Alder reaction between furyl-propenylamine and maleic anhydride
Reactivity Ester hydrolysis under basic conditions Acid decarboxylation likely

Key Differences :

  • The furo-isoindole derivative’s carboxylic acid group facilitates crystal packing via hydrogen bonds, whereas the target compound’s methyl ester may reduce crystallinity .

Tables of Key Data

Table 1: Molecular Formulas and Weights

Compound Molecular Formula Molecular Weight (g/mol)
Target Compound C16H19NO3 273.33
2-(4-Methylsulfonyl-phenyl)-quinoline-4-yl)methanol (8a-8e) C17H15NO3S 313.37
Olenoside A C12H14O6 254.24
Furo-Isoindole Carboxylic Acid C17H15NO4 297.31

Table 2: Spectroscopic Data

Compound IR (cm⁻¹) LCMS (m/z)
Target Compound Not reported Not available
Quinoline-4-carboxylic Acid (4a-4e) ~1700 (C=O stretch) [M+H]+ varies by substituent
8-O-Acetylshanzhiside 3450 (-OH), 1740 (ester C=O) [M+H]+ = 433.1

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